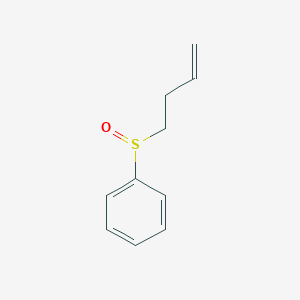

Benzene, (3-butenylsulfinyl)-

Description

Structure

3D Structure

Properties

CAS No. |

102201-76-3 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

but-3-enylsulfinylbenzene |

InChI |

InChI=1S/C10H12OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |

InChI Key |

ZMYLJZXLHPOVJV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, 3 Butenylsulfinyl and Its Derivatives

Direct Synthesis Strategies for the Sulfinyl Moiety

The direct formation of the sulfinyl group is a critical transformation in organosulfur chemistry. Methodologies can be broadly categorized into the oxidation of precursor sulfides and the stereocontrolled alkylation of sulfenate anions.

Oxidative Preparations from Corresponding Sulfides (e.g., controlled oxidation of (3-butenylthio)benzene)

The most direct route to Benzene (B151609), (3-butenylsulfinyl)- involves the controlled oxidation of its sulfide (B99878) precursor, (3-butenylthio)benzene. The primary challenge in this approach is to achieve high chemoselectivity for the sulfoxide (B87167), preventing over-oxidation to the corresponding sulfone, Benzene, (3-butenylsulfonyl)-. organic-chemistry.orggoogle.com

A variety of oxidizing agents and catalytic systems have been developed to address this. The choice of reagent and the fine-tuning of reaction conditions are paramount for a successful and selective synthesis. Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperbenzoic acid (m-CPBA), and reagents such as Selectfluor. organic-chemistry.org

Catalytic systems often provide enhanced selectivity. For instance, transition metal catalysts based on titanium, vanadium, and niobium can facilitate the selective oxidation of sulfides. acs.orgorganic-chemistry.org LiNbMoO₆ has been shown to catalyze the chemoselective sulfur oxidation of allylic sulfides using H₂O₂ as the oxidant, where controlled stoichiometry allows for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org The reaction temperature and choice of oxidant are key controlling factors; for example, a system using O₂/air as the terminal oxidant can be tuned by temperature to favor either the sulfoxide or sulfone. organic-chemistry.org

Table 1: Comparison of Oxidative Systems for Sulfide to Sulfoxide Conversion

| Oxidant/Catalyst System | Key Features | Selectivity Control |

| Hydrogen Peroxide (H₂O₂) / Metal Catalyst (e.g., Ti, V) | Commonly used, green oxidant. acs.org | Stoichiometry of H₂O₂; catalyst choice. organic-chemistry.org |

| m-Chloroperbenzoic Acid (m-CPBA) | Efficient and widely used stoichiometric oxidant. | Stoichiometry of m-CPBA; low temperature. |

| O₂/Air / Metal Catalyst | Uses air as the ultimate oxidant. | Reaction temperature. organic-chemistry.org |

| Selectfluor | Mediates efficient oxidation at ambient temperature. organic-chemistry.org | Reaction conditions. |

| Oxone® | Oxidation can be controlled by adjusting the pH. google.com | pH of the reaction medium. google.com |

For the synthesis of Benzene, (3-butenylsulfinyl)-, these methods must be carefully applied to prevent oxidation of the butenyl group's double bond.

Diastereoselective Alkylations Involving Sulfenate Anions

An alternative and powerful strategy for forming the sulfinyl moiety, especially for accessing chiral sulfoxides, involves the reaction of nucleophilic sulfenate anions with electrophiles. nih.govacs.org This method constructs the sulfur-carbon bond directly at the sulfinyl oxidation state. The sulfenate anion, typically generated in situ from a suitable precursor, is reacted with an alkylating agent like a 3-butenyl halide to yield Benzene, (3-butenylsulfinyl)-. acs.orgtandfonline.com

Achieving high stereocontrol in the alkylation of prochiral sulfenate anions is a significant objective. This is accomplished by introducing a source of chirality, either within the reactants or through a chiral catalyst.

Chiral Phase-Transfer Catalysis: Highly enantioselective alkylations of sulfenate anions have been achieved using chiral phase-transfer catalysts. Novel halogenated chiral pentanidium salts, for instance, have proven effective in promoting these reactions with high yields and enantioselectivities (up to 99% ee), particularly for benzyl (B1604629) derivatives. acs.org

Transition Metal Catalysis with Chiral Ligands: Palladium-catalyzed cross-coupling reactions are a mainstay in this field. The combination of a palladium source, such as Pd(dba)₂, and a chiral phosphine (B1218219) ligand is used to control the stereochemical outcome. acs.orgmdpi.com Ferrocene-based phosphine ligands, like the Josiphos-type ligand (R)-(S)-PPF-t-Bu₂, have been successfully employed, yielding sulfoxides with high enantiomeric excess. nih.govmdpi.com The choice of ligand is critical; for example, Xantphos has also been used in palladium-catalyzed systems for the synthesis of aryl sulfoxides. acs.org

Table 2: Chiral Ligands and Catalysts for Asymmetric Sulfenate Alkylation

| Catalyst System / Ligand | Metal | Reaction Type | Typical Enantioselectivity (ee) | Reference |

| Halogenated Pentanidium Salts | N/A | Phase-Transfer Catalysis | High (up to 99%) | acs.org |

| [Pd(allyl)Cl]₂ / Ferrocene-based phosphine | Palladium | Cross-Coupling | 49–92% | nih.gov |

| Pd(dba)₂ / Josiphos-type ligands | Palladium | Cross-Coupling | High (up to 83% for model) | mdpi.com |

Substrate-Controlled Diastereoselectivity: Chirality can also be directed by a stereogenic center already present in the sulfenate precursor or the electrophile. nih.govnih.govresearchgate.net For example, the alkylation of arenesulfenates with chiral Boc-protected β-amino iodides proceeds with high diastereoselectivity. nih.gov Similarly, protected cysteinesulfenates have been alkylated with diastereomeric ratios as high as 95:5. acs.orgnih.gov

Understanding the mechanism of stereochemical induction is crucial for the rational design of new synthetic methods. Research in this area combines experimental studies with computational modeling, often using Density Functional Theory (DFT). researchgate.netgithub.io

Several models have been proposed to explain the origin of stereoselectivity:

Transition State Organization: In palladium-catalyzed reactions using chiral ligands like Josiphos, a proposed transition state involves the aryl group adopting a cis position to the sulfenate moiety, which favors the formation of the target chiral sulfoxide. mdpi.com

Precoordination: In the diastereoselective alkylation of arenesulfenate anions with chiral electrophiles containing a Lewis basic site (e.g., a protected amine), the stereoselectivity is believed to arise from the precoordination of the sulfenate's counterion (e.g., Li⁺) with the nitrogen lone pair of the electrophile. This coordination organizes the transition state, leading to a preferred direction of nucleophilic attack. nih.govresearchgate.net

Dynamic Kinetic Resolution (DKR): Some processes achieve enantiocontrol through a dynamic kinetic resolution mechanism. In these systems, a chiral catalyst can selectively react with one enantiomer of a rapidly equilibrating racemic intermediate, funneling the reaction toward a single enantiomeric product. github.iooaepublish.com

Synthesis of Sulfonyl Analogs: Benzene, (3-butenylsulfonyl)-

Sulfones are another important class of organosulfur compounds, accessible through the oxidation of either the corresponding sulfide or sulfoxide.

Controlled Oxidation Protocols for Sulfinyl-to-Sulfonyl Conversion

The synthesis of Benzene, (3-butenylsulfonyl)- is most commonly achieved by the oxidation of Benzene, (3-butenylsulfinyl)-. This second oxidation step generally requires more forcing conditions than the initial sulfide-to-sulfoxide conversion. google.com The relative stability of the sulfoxide allows for its isolation before proceeding to the sulfone.

The same classes of reagents used for the first oxidation are often employed for the second, but under modified conditions.

Reagent Stoichiometry: Using an excess of the oxidizing agent (e.g., >2 equivalents of H₂O₂ or m-CPBA) typically drives the reaction to completion, yielding the sulfone.

Reaction Conditions: Higher temperatures and longer reaction times are often necessary to overcome the higher activation energy for the oxidation of the sulfoxide compared to the sulfide. google.com

pH Control: In certain systems, such as with Oxone®, the pH of the medium is a critical parameter. While a pH between 1 and 3 may favor the formation of the sulfoxide, raising the pH to a range of 6 to 10 facilitates the subsequent oxidation to the sulfone. google.com

This controlled, stepwise oxidation provides a reliable pathway to Benzene, (3-butenylsulfonyl)- from the parent sulfide, via the stable sulfoxide intermediate. organic-chemistry.org

Novel Approaches for Direct Sulfone Formation (e.g., nucleophilic displacement reactions, Michael additions)

While the target compound is a sulfoxide, the synthesis of its oxidized sulfone analogue, Benzene, (3-butenylsulfonyl)-, is a crucial area of related research. Sulfones are valuable synthetic intermediates, and methods for their formation often begin from sulfinate salts, which are direct precursors to sulfoxides as well. thieme-connect.com Two prominent strategies for direct sulfone formation are nucleophilic displacement and Michael additions.

Nucleophilic Displacement Reactions: The salts of sulfinic acids, such as sodium benzenesulfinate (B1229208), are potent nucleophiles. thieme-connect.com They can readily react with alkyl halides or other substrates with a good leaving group (e.g., tosylates) in a nucleophilic substitution reaction to yield sulfones. organic-chemistry.org This reaction is a direct and efficient method for creating a carbon-sulfur bond. For instance, the reaction of sodium benzenesulfinate with an appropriate butenyl halide would be a direct route to the corresponding sulfone. The reaction of organolithium compounds with sulfonate esters also provides a pathway to sulfones via nucleophilic substitution on sulfur. cdnsciencepub.com

Michael Additions: The Michael addition represents a powerful tool for C-S bond formation, particularly for synthesizing β-functionalized sulfones. In this conjugate addition reaction, a nucleophilic sulfinate anion attacks an α,β-unsaturated carbonyl compound (an enone) or other activated alkene. acs.org The reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes in the presence of a base can generate an arylsulfinate anion in situ, which then undergoes a Michael addition to provide alkyl aryl sulfones in good yields. mdpi.com This approach is highly effective for creating sulfones with specific functional group patterns.

Table 1: Examples of Michael Addition for Alkyl Aryl Sulfone Synthesis This table is generated based on data for the synthesis of various alkyl aryl sulfones to illustrate the Michael addition methodology.

| Arylsulfonyl Precursor | Michael Acceptor (Alkene) | Product | Yield (%) |

|---|---|---|---|

| N-phenylsulfonyl hydroxylamine | Methyl acrylate | Methyl 3-(phenylsulfonyl)propanoate | 85 |

| N-phenylsulfonyl hydroxylamine | Acrylonitrile | 3-(Phenylsulfonyl)propanenitrile | 82 |

| N-(p-tolyl)sulfonyl hydroxylamine | Phenyl vinyl sulfone | 1-Phenyl-2-(p-tolylsulfonyl)ethyl phenyl sulfone | 78 |

| N-phenylsulfonyl hydroxylamine | Methyl vinyl ketone | 4-(Phenylsulfonyl)butan-2-one | 80 |

Strategies for Butenyl Chain Incorporation and Modification

The introduction and configuration of the 3-butenyl chain are critical steps in the synthesis of the target molecule. Modern organometallic chemistry offers powerful solutions for this challenge.

Cross-Coupling Methodologies for Olefinic Introductions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and they are well-suited for introducing a butenyl group onto an aromatic ring. acs.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. scirp.org A (3-butenyl)boronic acid or its ester derivative can be coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base to form 3-butenylbenzene. Similar strategies, such as the Negishi coupling (using an organozinc reagent) and Stille coupling (using an organotin reagent), provide alternative and complementary routes. acs.orgmdpi.com These methods are valued for their high functional group tolerance and reliability.

Table 2: Comparison of Cross-Coupling Reactions for Butenyl Group Introduction This table illustrates general conditions for coupling a butenyl nucleophile with an aryl electrophile.

| Reaction Name | Butenyl Reagent | Aryl Reagent | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Butenylboronic acid pinacol (B44631) ester | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃ |

| Negishi Coupling | Butenylzinc Chloride | Aryl Iodide | PdCl₂(dppf) |

| Stille Coupling | Tributyl(but-3-en-1-yl)stannane | Aryl Triflate | Pd(PPh₃)₄, LiCl |

| Heck Reaction | But-1-ene | Aryl Iodide | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

Stereoselective Olefin Synthesis (e.g., E/Z isomer control)

For derivatives of Benzene, (3-butenylsulfinyl)- where the double bond is internal to the chain (e.g., a but-2-enyl group), controlling the stereochemistry (E/Z isomerism) of the double bond is a significant synthetic challenge. Several classic and modern olefination methods can be employed to achieve high levels of stereoselectivity. The Wittig reaction, for example, can be tuned to produce either the (Z)-alkene (using unstabilized ylides under salt-free conditions) or the (E)-alkene (using stabilized ylides or the Schlosser modification). mdpi.com

Ring-closing metathesis (RCM) has also emerged as a powerful tool for controlling olefin geometry in more complex systems. The choice of the ruthenium catalyst can influence the E/Z ratio of the resulting cyclic alkene, a principle that can be applied to acyclic systems through subsequent transformations. acs.org Furthermore, tandem reaction sequences, such as N-alkylation followed by a Claisen rearrangement of α-imino allylesters, have been developed for the highly stereoselective synthesis of γ,δ-unsaturated compounds, offering excellent control over the geometry of the newly formed double bond. researchgate.net

Regioselective Functionalization of the Benzene Ring

Introducing additional functional groups onto the benzene ring of the target molecule requires precise control over the position of the substitution. The inherent electronic properties of the sulfinyl group and the use of organometallic intermediates are two primary strategies to achieve this regioselectivity.

Directed Aromatic Substitution Reactions

In electrophilic aromatic substitution, the substituent already present on the benzene ring dictates the position of the incoming electrophile. uomustansiriyah.edu.iq Substituents are broadly classified as either ortho-, para- directing or meta- directing. masterorganicchemistry.com The sulfinyl group, being structurally similar to a sulfoxide, is an ortho-, para-directing group. Although it deactivates the ring towards electrophilic attack due to the electron-withdrawing inductive effect of the sulfur-oxygen bond, its lone pairs of electrons can stabilize the cationic intermediate (the sigma complex) through resonance when the attack occurs at the ortho or para positions. youtube.com This resonance stabilization is not possible for meta attack, making the ortho and para pathways more favorable. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on Benzene, (3-butenylsulfinyl)- would be expected to yield primarily a mixture of ortho- and para-substituted products. ucalgary.cajove.com

Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Directing Effect | Reactivity Effect |

|---|---|---|---|

| Amino | -NH₂ | Ortho, Para | Activating |

| Hydroxyl | -OH | Ortho, Para | Activating |

| Alkyl | -CH₃ | Ortho, Para | Activating |

| Halogen | -Br, -Cl | Ortho, Para | Deactivating |

| Sulfinyl (Sulfoxide) | -SOR | Ortho, Para | Deactivating |

| Carbonyl | -COR | Meta | Deactivating |

| Nitro | -NO₂ | Meta | Deactivating |

| Sulfonyl | -SO₂R | Meta | Deactivating |

Functionalization via Organometallic Intermediates

An alternative and highly regioselective strategy involves the use of organometallic intermediates. nih.govacs.org Directed ortho-metalation (DoM) is a powerful technique where a substituent on the ring directs the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent like n-butyllithium. msu.edu The directing group coordinates to the lithium, delivering the base to the specific site. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group exclusively at the ortho position. Heteroatom-containing functional groups, including sulfoxides, are effective directing groups for this transformation, providing a precise method for ortho-functionalization that complements electrophilic substitution. msu.edu

Green Chemistry Approaches in the Synthesis of (Butenylsulfinyl)benzene Scaffolds

The development of synthetic processes for producing (butenylsulfinyl)benzene and related scaffolds is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. nih.gov These principles encourage a shift from traditional synthetic methods that often rely on toxic reagents, metal catalysts, and harsh conditions, towards more sustainable and environmentally benign alternatives. nih.govorganic-chemistry.org Key tenets of green chemistry, such as atom economy, the use of safer solvents and reagents, and the application of catalysis, are central to modern synthetic strategies for sulfoxides. acs.org The goal is to design synthetic routes that are not only efficient in terms of yield but also minimize their environmental footprint. nih.gov

Recent research has focused on several innovative strategies to achieve a greener synthesis of sulfoxides, which are directly applicable to the production of (butenylsulfinyl)benzene scaffolds. These approaches include photocatalysis, organocatalysis, and the use of environmentally friendly oxidants.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable method for synthesizing sulfoxides. rsc.orgrsc.org This technique utilizes mild photoredox conditions, green solvents such as ethanol (B145695) and water, and molecular oxygen, often from the air, as the terminal oxidant. rsc.orgrsc.orgrsc.org Such methods are highly atom-economical and can be performed in one-pot procedures, combining C-C bond formation and subsequent oxidation. rsc.org The integration of microreactor-based flow systems further enhances scalability and safety, addressing common limitations of photocatalytic and gas-liquid phase reactions. rsc.orgrsc.org Research has demonstrated that these systems can achieve high green metrics, including atom economy (AE) and reaction mass efficiency (RME), while allowing for the potential reuse of the catalyst and solvent. rsc.orgresearchgate.net

Table 1: Photocatalytic Synthesis of Sulfoxides Using Green Solvents and Oxidant

| Catalyst | Oxidant | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(bpy)₃(PF₆)₂ | Air | EtOH/H₂O (pH 9 buffer) | Blue LEDs, Room Temp. | 75-92% | researchgate.net |

| Eosin Y | O₂ | Ethanol/Water | Visible Light, Flow Reactor | Good to Excellent | rsc.orgrsc.org |

This table is generated based on data for general sulfoxide synthesis and is illustrative for the synthesis of (butenylsulfinyl)benzene scaffolds.

Organocatalytic Oxidation

Organocatalysis presents a metal-free alternative for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org A notable example is the use of 2,2,2-trifluoroacetophenone (B138007) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This method is cost-effective, highly efficient, and operates under mild conditions with short reaction times. organic-chemistry.org The selectivity towards either sulfoxides or sulfones can be controlled by adjusting the reaction conditions, such as the solvent system. organic-chemistry.org For sulfoxide synthesis, the reaction is typically performed in the presence of an aqueous buffer. organic-chemistry.org This approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. organic-chemistry.org

Table 2: Organocatalytic Oxidation of Sulfides to Sulfoxides

| Catalyst | Oxidant | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Aqueous Buffer | Room Temp. | 50-96% | organic-chemistry.org |

This table is generated based on data for a variety of aromatic and aliphatic sulfides and is illustrative for the synthesis of (butenylsulfinyl)benzene scaffolds.

Biocatalytic Approaches

Biocatalysis has emerged as a sustainable strategy for producing sulfoxides, offering a green alternative to classical chemical methods that often involve hazardous materials. ucl.ac.uk Enzymes can operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. acs.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the formation of a peracid in situ from urea (B33335) hydrogen peroxide and ethyl acetate (B1210297). ucl.ac.uk In this system, ethyl acetate serves as both a greener solvent and a reagent. ucl.ac.uk This biocatalytic protocol has been successfully applied to synthesize a range of alkyl-aryl sulfoxides quantitatively and demonstrates potential for industrial-scale production and catalyst recycling. ucl.ac.uk

Metal-Catalyzed Oxidation with Green Oxidants

While the trend is towards metal-free systems, some metal-catalyzed oxidations have been adapted to be more environmentally friendly. A practical method involves using readily available iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as a catalyst with molecular oxygen as the green oxidant. acs.org This protocol allows for the gram-scale synthesis of various sulfoxides with high selectivity and efficiency under mild conditions. acs.org Similarly, practical and switchable methods have been developed using O₂ or air as the terminal oxidant, where the chemoselectivity between sulfoxides and sulfones is controlled simply by the reaction temperature. acs.orgresearchgate.net These methods showcase broad functional group compatibility and offer a simplified, attractive route for sulfoxide construction. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of "Benzene, (3-butenylsulfinyl)-". The presence of a chiral sulfoxide (B87167) center renders the molecule asymmetric, leading to complex NMR spectra that are rich in structural information. tandfonline.com The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electronic environments of the phenyl ring, the butenyl chain, and the electronegative sulfoxide group. researchgate.net

For the phenyl group, proton signals are expected in the aromatic region (typically δ 7.0-8.0 ppm), while carbon signals appear around δ 125-145 ppm. docbrown.info The protons and carbons of the 3-butenyl group would display signals in the aliphatic and vinylic regions. A key feature is the diastereotopicity of the methylene (B1212753) protons adjacent to the chiral sulfur atom (α-protons). These protons are chemically non-equivalent and are expected to appear as a complex multiplet, a characteristic feature of chiral sulfoxides. tandfonline.com

To definitively assign the proton and carbon signals and validate the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the butenyl side chain, confirming the sequence from the methylene group adjacent to the sulfur to the terminal vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted 2D NMR Correlations for Benzene (B151609), (3-butenylsulfinyl)-

| Technique | Expected Key Correlations | Information Gained |

| COSY | H-1' ↔ H-2' H-2' ↔ H-3' H-3' ↔ H-4' | Confirms the spin system of the butenyl chain. |

| HSQC | Phenyl H ↔ Phenyl C H-1' ↔ C-1' H-2' ↔ C-2' H-3' ↔ C-3' H-4' ↔ C-4' | Assigns carbon signals to their attached protons. |

| HMBC | Phenyl H ↔ C-S (ipso-carbon) H-1' ↔ Phenyl C (ipso-carbon) H-2' ↔ C-S (C-1') H-3' ↔ C-1' and C-4' | Validates the connection between the phenyl ring, sulfur, and butenyl chain. |

Note: Numbering of the butenyl chain starts from the sulfur attachment (C-1').

The single bonds connecting the phenyl group to the sulfur (Ar-S) and the sulfur to the butenyl chain (S-C) are subject to restricted rotation. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into these conformational dynamics. rsc.org At low temperatures, rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. cdnsciencepub.com By analyzing the changes in the spectra as the temperature is raised (e.g., coalescence of signals), it is possible to calculate the energy barriers associated with this rotational behavior.

Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Reaction Product Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "Benzene, (3-butenylsulfinyl)-" and for characterizing its fragmentation patterns, which can aid in structural confirmation. It is also invaluable for identifying this compound within complex mixtures, such as reaction products. mdpi.com

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or M⁺˙) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For "Benzene, (3-butenylsulfinyl)-", characteristic fragmentation pathways for aryl alkyl sulfoxides would be expected. nih.govresearchgate.net

Common fragmentation pathways include:

Homolytic or heterolytic cleavage of the C-S bonds: This can lead to the formation of a phenyl radical or cation ([C₆H₅]⁺, m/z 77) and a (3-butenylsulfinyl) fragment, or a butenyl radical/cation and a (phenylsulfinyl) fragment. docbrown.info

Rearrangement reactions: Sulfoxides are known to undergo rearrangements upon ionization, such as migration of an aryl or alkyl group from sulfur to oxygen, prior to fragmentation. cdnsciencepub.com

Loss of the butenyl chain: Cleavage could result in the loss of the C₄H₇ group, leading to a [C₆H₅SO]⁺ fragment.

Loss of sulfinyl group: Fragmentation could involve the loss of HSO, followed by further breakdown.

Table 2: Plausible MS/MS Fragment Ions of Benzene, (3-butenylsulfinyl)- (C₁₀H₁₂OS)

| m/z (mass/charge) | Proposed Formula | Proposed Origin |

| 180 | [C₁₀H₁₂OS]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₆H₅SO]⁺ | Loss of butenyl radical (•C₄H₇) |

| 109 | [C₆H₅S]⁺ | Loss of butenyl radical and oxygen |

| 77 | [C₆H₅]⁺ | Loss of •S(O)C₄H₇ or fragmentation of [C₆H₅SO]⁺ |

| 55 | [C₄H₇]⁺ | Cleavage of S-butenyl bond |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments. For "Benzene, (3-butenylsulfinyl)-", with a molecular formula of C₁₀H₁₂OS, HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, thereby verifying its elemental formula and distinguishing it from other potential isomers.

Molecular Formula: C₁₀H₁₂OS

Calculated Monoisotopic Mass: 180.0609 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct elemental composition of the synthesized or isolated compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be sensitive to conformational changes. nih.govnih.gov The spectra of "Benzene, (3-butenylsulfinyl)-" would be characterized by absorption bands corresponding to its constituent parts: the benzene ring, the carbon-carbon double bond, and the sulfoxide group. tandfonline.comtandfonline.com

Key expected vibrational modes include:

S=O Stretch: This is a highly characteristic and strong absorption for sulfoxides, typically appearing in the IR spectrum between 1000 and 1100 cm⁻¹. Its exact position can be sensitive to the electronic and steric environment. nih.gov

Aromatic C-H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Alkenyl C-H Stretch: The C-H stretch of the terminal vinyl group is also expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene groups of the butenyl chain will show C-H stretching vibrations below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Alkenyl C=C Stretch: The double bond of the butenyl group will have a stretching vibration around 1640 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring (monosubstituted in this case). libretexts.orgspectroscopyonline.com

Table 3: Predicted Characteristic Vibrational Frequencies for Benzene, (3-butenylsulfinyl)-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

| Aromatic & Alkenyl C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Alkenyl C=C Stretch | ~1640 | IR, Raman |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| S=O Stretch | 1000 - 1100 | IR (strong) |

| Aromatic C-H Out-of-Plane Bend (Monosubstituted) | 690-710 and 730-770 | IR (strong) |

Lack of Specific Research Data for "Benzene, (3-butenylsulfinyl)-" Hinders Detailed Analysis

A comprehensive search for scientific literature focusing exclusively on the chemical compound "Benzene, (3-butenylsulfinyl)-" has revealed a significant lack of specific research data required to generate a detailed article according to the provided outline. While general information on the broader class of sulfoxides, including their spectroscopic and structural properties, is available, detailed experimental and research findings specifically for "Benzene, (3-butenylsulfinyl)-" are not present in the public domain.

General characteristics of alkenyl aryl sulfoxides can be inferred from existing research on related compounds. For instance, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are standard tools for the structural elucidation of sulfoxides. acs.orgrsc.orgaip.org IR spectroscopy is particularly useful for identifying the S=O stretching frequency, which is sensitive to the molecular environment. aip.orgunam.mx Mass spectrometry provides information on fragmentation patterns characteristic of the sulfoxide group. acs.orgresearchgate.net

Furthermore, the study of intermolecular interactions, such as hydrogen bonding, and the determination of solid-state structures through X-ray crystallography are crucial for understanding the supramolecular chemistry of sulfoxides. researchgate.netpnas.org Research on other sulfoxide derivatives has shown how these techniques can elucidate molecular conformation, crystal packing, and the formation of hydrogen-bonded networks. researchgate.netsmu.edunih.gov

However, without specific experimental data—such as NMR chemical shifts, IR absorption bands, mass spectra, and crystallographic data for "Benzene, (3-butenylsulfinyl)-" or its derivatives—any attempt to create the requested article would involve speculation and extrapolation from other compounds. This would not meet the required standard of a "thorough, informative, and scientifically accurate" article focused solely on the specified compound.

Therefore, due to the absence of detailed research findings and specific data tables for "Benzene, (3-butenylsulfinyl)-", it is not possible to fulfill the request as outlined. Further primary research would be required to generate the specific data needed to construct the requested scientific article.

Computational and Theoretical Investigations of Benzene, 3 Butenylsulfinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energetic stability, which collectively determine the chemical behavior of a compound like Benzene (B151609), (3-butenylsulfinyl)-.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. youtube.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. For Benzene, (3-butenylsulfinyl)-, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform a geometry optimization. researchgate.net

This process computationally adjusts the positions of all atoms in the molecule until the configuration with the lowest possible energy is found. The result is a detailed three-dimensional model of the molecule's most stable structure, providing precise data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov The calculation also yields the total electronic energy of the optimized structure, a key indicator of its thermodynamic stability. nih.gov For sulfoxide-containing molecules, DFT has been successfully used to investigate their geometry and adsorption behaviors. acs.org

Table 1: Predicted Geometrical Parameters for Benzene, (3-butenylsulfinyl)- from a Hypothetical DFT Optimization This table presents representative values based on known bond lengths and angles for similar functional groups. Actual values would be determined by a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S=O | ~1.50 Å |

| C(phenyl)-S | ~1.80 Å | |

| S-C(butenyl) | ~1.82 Å | |

| C=C (butenyl) | ~1.34 Å | |

| Bond Angle | C-S-O | ~106° |

| C(phenyl)-S-C(butenyl) | ~98° | |

| Dihedral Angle | C(phenyl)-S-C(butenyl)-C | Variable (Defines Conformation) |

To use this table, click on the headers to sort the data or use the search bar to filter for specific parameters.

Frontier Molecular Orbital (FMO) theory is a critical framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. irjweb.com

For Benzene, (3-butenylsulfinyl)-, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the lone pairs of the sulfoxide (B87167) group. The LUMO would likely be distributed over the π-system of the benzene ring and the butenyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comwuxibiology.com A smaller gap suggests the molecule is more easily excitable and thus more chemically reactive. irjweb.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. irjweb.com

Table 2: Hypothetical Frontier Orbital Energies and Chemical Reactivity Descriptors These values are illustrative. Actual results depend on the level of theory and basis set used in the calculation.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | 0.19 | Reciprocal of hardness, indicates polarizability |

Use the search bar to find a specific descriptor and its interpretation.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.orgavogadro.cc It is generated by calculating the electrostatic potential at different points on the electron density surface. MEP maps are color-coded to indicate charge regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate or neutral potential.

In Benzene, (3-butenylsulfinyl)-, the MEP map would likely show a significant region of negative potential (red) around the highly electronegative oxygen atom of the sulfinyl group, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. openstax.org The π-face of the benzene ring would also exhibit negative potential. Conversely, the hydrogen atoms on the benzene ring and the butenyl chain would show regions of positive potential (blue), making them potential sites for interaction with nucleophiles. stackexchange.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. kummerlaender.eu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a powerful tool to explore conformational changes and intermolecular interactions. nih.gov

Benzene, (3-butenylsulfinyl)- is a flexible molecule with several rotatable single bonds, specifically the C(phenyl)-S bond and the C-C bonds within the butenyl chain. Rotation around these bonds gives rise to various conformers (spatial arrangements of the atoms). MD simulations can sample these different conformations by simulating the molecule's movements over a period, typically nanoseconds to microseconds. biorxiv.org

These simulations can identify the most populated (lowest energy) conformations and the energetic barriers for transitioning between them. researchgate.net This provides insight into the molecule's flexibility and the shapes it is most likely to adopt in different environments. Such analyses are crucial for understanding how the molecule's shape influences its reactivity and interactions.

MD simulations are also exceptionally useful for studying how multiple molecules of Benzene, (3-butenylsulfinyl)- interact with each other in a condensed phase (like a liquid or solid). aip.org By simulating a system containing many of these molecules, one can observe the formation of non-covalent interactions that govern their aggregation and self-assembly.

For this specific compound, key interactions would include:

π-π Stacking: The aromatic benzene rings can stack on top of each other, a common interaction in benzene-containing systems. kummerlaender.eu

Dipole-Dipole Interactions: The polar sulfinyl (S=O) group creates a significant dipole moment, leading to strong electrostatic interactions between molecules.

Simulations can quantify the strength and frequency of these interactions, revealing how they might lead to the formation of ordered structures or aggregates. dovepress.com This is particularly relevant for understanding the material properties of the compound in bulk.

Mechanistic Studies Through Computational Pathways

The acs.orgmdpi.com-sigmatropic rearrangement of allylic sulfoxides, such as "Benzene, (3-butenylsulfinyl)-", is a concerted pericyclic reaction that proceeds through a well-ordered, five-membered cyclic transition state. nih.govchemtube3d.com This thermal rearrangement involves the migration of the phenylsulfinyl group from the sulfur atom to the terminal carbon of the butenyl chain. Density Functional Theory (DFT) has been a powerful tool in elucidating the mechanistic details of this transformation for various allylic sulfoxides. acs.orgresearchgate.net

Computational studies, typically employing DFT methods like B3LYP or M06 with appropriate basis sets (e.g., 6-31G(d) or larger), are instrumental in locating and characterizing the transition state of the acs.orgmdpi.com-sigmatropic rearrangement. acs.orgmdpi.com For "Benzene, (3-butenylsulfinyl)-", the transition state would involve a five-membered ring where the sulfur atom, the oxygen atom, and the three carbon atoms of the allylic portion of the butenyl group are involved. chemtube3d.com

The calculated geometry of the transition state for analogous allylic sulfoxides reveals a chair-like conformation for the five-membered ring. chemtube3d.com The breaking of the carbon-sulfur bond and the formation of the new carbon-oxygen bond occur simultaneously, which is characteristic of a concerted process. The activation barrier for this rearrangement is influenced by the substituents on both the allylic chain and the sulfur atom. For a simple, unsubstituted allylic sulfoxide, the calculated activation free energy (ΔG‡) is approximately 19.8 kcal/mol. mdpi.com In contrast, for related aryl allyl selenoxides, the barrier is lower, around 12.5 kcal/mol. mdpi.com DFT calculations on a dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides have shown activation energies in the range of 13.2-13.3 kcal/mol for the stereocontrolling protonation step leading to the intermediate that undergoes the rearrangement. acs.org

A representative table of calculated activation barriers for the acs.orgmdpi.com-sigmatropic rearrangement of similar allylic sulfoxides is presented below.

| Compound Class | Computational Method | Calculated ΔG‡ (kcal/mol) |

| Generic Allylic Sulfoxide | DFT | ~19.8 |

| Aryl Allyl Selenoxide | DFT | ~12.5 |

| Dearomative Aryl Sulfoxide Rearrangement (Protonation Step) | M06/6-311++G(d,p)//B3LYP-D3/6-31G++(d) | 13.2 - 13.3 |

This table presents generalized or specific literature values for analogous reactions to infer the expected range for Benzene, (3-butenylsulfinyl)-.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, are crucial for a deeper understanding of reaction mechanisms. For sigmatropic rearrangements, KIEs can provide evidence for the concerted nature of the transition state. In a computational study of a related acs.orgmdpi.com-rearrangement, a large KIE was observed for the carbon atom breaking its bond with the heteroatom, while smaller KIEs were found for the carbons forming the new bond. comporgchem.com This pattern is consistent with a transition state where the bond-breaking process is more advanced than the bond-forming process.

By combining DFT calculations with transition state theory, it is possible to predict reaction rates. The calculated activation energy can be used in the Arrhenius equation to estimate the rate constant at a given temperature. These predictions are valuable for understanding how changes in the molecular structure will affect the rate of the rearrangement.

Predictive Modeling for Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization.

The vibrational frequencies of "Benzene, (3-butenylsulfinyl)-" can be calculated using DFT methods. These computed frequencies can then be used to simulate the infrared (IR) and Raman spectra. The calculated spectra can be compared with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods, particularly DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. frontiersin.orgnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While the accuracy of these predictions can be very high, it is dependent on the level of theory and the inclusion of solvent effects. nih.gov

A hypothetical table of predicted ¹³C NMR chemical shifts for "Benzene, (3-butenylsulfinyl)-" based on DFT calculations for similar structures is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, ipso) | ~145 |

| C (aromatic, ortho) | ~125 |

| C (aromatic, meta) | ~129 |

| C (aromatic, para) | ~127 |

| C (S-CH₂) | ~60 |

| C (CH₂-CH=) | ~35 |

| C (=CH) | ~130 |

| C (=CH₂) | ~118 |

This table is illustrative and based on typical values for phenyl and butenyl groups attached to a sulfoxide.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method computes the vertical excitation energies from the ground electronic state to various excited states. The calculated excitation energies and their corresponding oscillator strengths can be used to generate a simulated UV-Vis spectrum.

For "Benzene, (3-butenylsulfinyl)-", the UV-Vis spectrum is expected to be dominated by transitions involving the phenyl ring and the sulfoxide chromophore. Studies on phenyl vinyl sulfoxide have shown that TD-DFT calculations can successfully predict the absorption maxima. researchgate.net The position of the absorption bands is sensitive to the solvent, and including solvent effects in the calculations, often through a polarizable continuum model (PCM), generally improves the agreement with experimental spectra. mdpi.com

A representative table of predicted UV-Vis absorption maxima for "Benzene, (3-butenylsulfinyl)-" based on TD-DFT calculations of analogous compounds is provided below.

| Transition | Predicted λmax (nm) (in a non-polar solvent) | Oscillator Strength (f) |

| π → π* (Benzene ring) | ~255 | High |

| n → π* (Sulfoxide) | ~220 | Low |

This table is a hypothetical representation based on the known spectroscopic behavior of phenyl sulfoxides.

Reactivity and Reaction Mechanisms

Reactions at the Sulfur Center

The sulfinyl group is a versatile functional group that can undergo various transformations, including oxidation, reduction, and reactions with electrophiles to form sulfonium (B1226848) salts.

The sulfur atom in the sulfoxide (B87167) group of Benzene (B151609), (3-butenylsulfinyl)- exists in a moderate oxidation state and can be readily oxidized to the corresponding sulfone, Benzene, (3-butenylsulfonyl)-. This transformation is a common reaction for sulfoxides and can be achieved with a variety of oxidizing agents. The reaction involves the conversion of the S=O group to an SO₂ group, which significantly alters the electronic properties and reactivity of the molecule. The resulting sulfone is generally more stable and less reactive as a coordinating ligand than the parent sulfoxide.

Common laboratory reagents for this oxidation include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. The butenyl double bond is also susceptible to oxidation, so reaction conditions must be chosen carefully to achieve chemoselectivity.

Table 1: Common Reagents for Sulfoxide Oxidation

| Oxidizing Agent | Typical Conditions | Comments |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid or other solvents, often with a catalyst. | A common and relatively mild oxidizing agent. |

| m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂) at room temperature. | Highly effective and generally selective for sulfoxide oxidation over alkene epoxidation under controlled conditions. |

| Potassium Permanganate (KMnO₄) | Acetone or water, often under acidic or basic conditions. | A strong oxidizing agent that can also react with the alkene moiety if not used under carefully controlled conditions. |

The deoxygenation of the sulfoxide group in Benzene, (3-butenylsulfinyl)- to yield the corresponding sulfide (B99878), Benzene, (3-butenylthio)-, is a fundamental transformation in organosulfur chemistry. A wide array of methods has been developed for this reduction, reflecting its importance in organic synthesis. rsc.org These methods often employ stoichiometric or catalytic reagents that can selectively remove the oxygen atom from the sulfinyl group without affecting the butenyl double bond or the phenyl ring. organic-chemistry.org

The reaction mechanism often begins with the activation of the sulfoxide oxygen by an electrophilic reagent, making the sulfur atom more susceptible to reduction. mdpi.com For instance, methods using oxalyl chloride or triflic anhydride (B1165640) proceed via the formation of a highly reactive halosulfonium or triflyloxysulfonium intermediate, which is then reduced. organic-chemistry.orgmdpi.com

Table 2: Selected Methods for the Reduction of Sulfoxides

| Reagent System | Typical Conditions | Key Features and Advantages |

|---|---|---|

| Oxalyl chloride / Ethyl vinyl ether | Acetone, room temperature | Mild conditions, volatile byproducts, scalable. mdpi.com |

| Triflic anhydride / Potassium iodide | Acetonitrile, room temperature | High chemoselectivity, tolerates various functional groups including alkenes. organic-chemistry.org |

| MnBr(CO)₅ / PhSiH₃ | Toluene, 110 °C | Catalytic system using an air-stable and inexpensive manganese complex. rsc.org |

| SOCl₂ / Ph₃P | THF, room temperature | Mild conditions, high yields for both aliphatic and aromatic sulfoxides. organic-chemistry.org |

Many of these reagents are known to be chemoselective, leaving unsaturated functionalities like the butenyl group intact, which is crucial for the selective reduction of Benzene, (3-butenylsulfinyl)-. organic-chemistry.org

The sulfoxide group can react with strong electrophiles to form sulfonium salts. This process involves the oxygen atom of the sulfoxide acting as a nucleophile, followed by substitution or addition of another group to the sulfur center. A common strategy involves the activation of the sulfoxide with an acid anhydride, such as trifluoromethanesulfonic (triflic) anhydride (Tf₂O), to generate a highly electrophilic intermediate. nih.gov This intermediate, an S(IV) bistriflate, readily reacts with nucleophiles, including electron-rich aromatic compounds, via electrophilic aromatic substitution to yield aryl sulfonium salts. nih.govthieme-connect.de

Alternatively, the activated sulfoxide can be attacked by other nucleophiles, leading to ligand exchange at the sulfur center. acs.org Sulfoxides are also known to capture nucleophiles and electrophiles to generate sulfonium salts that can then participate in C-C bond-forming reactions. researchgate.net This reactivity highlights the ability of the sulfur center in Benzene, (3-butenylsulfinyl)- to act as a pivot for constructing more complex molecular architectures.

Reaction Scheme for Sulfonium Salt Formation:

Activation: The sulfoxide oxygen attacks an electrophile (e.g., from Tf₂O), making the sulfur atom highly electrophilic and forming a reactive intermediate.

Nucleophilic Attack: A nucleophile, such as an electron-rich arene or an organometallic reagent, attacks the electrophilic sulfur atom.

Salt Formation: A stable sulfonium salt is formed, where the sulfur atom is positively charged and bears three organic substituents.

This sequence allows for the formal exchange of the oxygen ligand for a carbon or other nucleophilic ligand.

Reactions Involving the Butenyl Olefinic Moiety

The terminal double bond in the 3-butenyl group provides a site for reactions characteristic of alkenes, most notably cycloadditions and polymerization.

The olefinic bond in Benzene, (3-butenylsulfinyl)- can participate in various cycloaddition reactions. The electron-withdrawing nature of the adjacent sulfoxide group activates the double bond, making it a competent partner in these transformations, particularly as a dienophile in Diels-Alder reactions.

In the context of a Diels-Alder reaction, the butenyl group acts as the 2π-electron component (dienophile) that reacts with a conjugated 4π-electron component (a diene) to form a six-membered ring. wikipedia.org Vinyl sulfoxides are recognized as moderately reactive dienophiles and have been employed as synthetic equivalents for acetylene (B1199291) in [4+2] cycloadditions. chempedia.infoacs.org The reaction of Benzene, (3-butenylsulfinyl)- with a diene like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative bearing a phenylsulfinylmethyl substituent. The stereochemistry of the sulfoxide group can influence the facial selectivity of the cycloaddition, making it a useful tool in asymmetric synthesis. tandfonline.comacs.org

Table 3: Representative Diels-Alder Reactions with Vinyl Sulfoxide Dienophiles

| Diene | Dienophile | Product Type |

|---|---|---|

| Cyclopentadiene | Phenyl vinyl sulfoxide | Bicyclic cyclohexene adduct |

| 1,3-Butadiene | Phenyl vinyl sulfoxide | Substituted cyclohexene |

| Anthracene | Fluoroalkyl vinyl sulfoxide | Ethanoanthracene adduct researchgate.net |

Beyond the [4+2] Diels-Alder reaction, the activated double bond may also be susceptible to other modes of cycloaddition, such as [2+2] photocycloadditions with other alkenes or [3+2] cycloadditions with 1,3-dipoles, further expanding its synthetic utility. researchgate.netrsc.orgnih.gov

The terminal alkene of the butenyl group in Benzene, (3-butenylsulfinyl)- presents a site for potential polymerization or oligomerization reactions. While specific studies on this exact monomer are not prominent, the reactivity can be inferred from general principles of alkene polymerization and the behavior of related sulfur-containing monomers.

The terminal double bond could potentially undergo radical, cationic, or coordination polymerization. In radical polymerization, an initiator would add to the double bond to create a new radical, which would then propagate by adding to subsequent monomer units. The presence of the sulfoxide group could influence the reactivity of the monomer and the properties of the resulting polymer.

Research into sulfur-containing polymers has shown that olefinic moieties can be incorporated into polymer backbones. mdpi.com For example, thiol-ene "click" reactions are used to form polymers, which can then be oxidized to create polysulfoxides or polysulfones. mdpi.com This suggests a potential pathway where Benzene, (3-butenylsulfinyl)- could first be reduced to the sulfide, copolymerized with a dithiol, and then re-oxidized to yield a sulfoxide-containing polymer. Such polymers are of interest due to the unique properties conferred by the polar sulfoxide group, including hydrophilicity and potential for stimuli-responsive behavior. fu-berlin.de

Hydrogenation and Halogenation Reactions

The presence of both an aromatic ring and an alkene functionality within the same molecule allows for selective hydrogenation and halogenation reactions, depending on the chosen reaction conditions.

Hydrogenation: The reduction of Benzene, (3-butenylsulfinyl)- via hydrogenation can occur at either the butenyl double bond or the benzene ring. The carbon-carbon double bond of the butenyl group is significantly more reactive towards catalytic hydrogenation than the stable aromatic ring. libretexts.org Consequently, selective hydrogenation of the alkene can be achieved under mild conditions, such as using a palladium-on-carbon (Pd/C) catalyst at low hydrogen pressure and room temperature, to yield Benzene, (butylsulfinyl)-. To hydrogenate the aromatic ring to a cyclohexane (B81311) ring, more forcing conditions are required, typically involving higher pressures and temperatures with catalysts like platinum, palladium, or nickel. libretexts.orgresearchgate.net A range of catalysts, including rhodium and ruthenium-based systems, have been shown to be highly effective for benzene hydrogenation. researchgate.net

| Functional Group | Typical Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Butenyl C=C | Pd/C, PtO₂ | Low H₂ pressure (1-4 atm), Room Temp | Benzene, (butylsulfinyl)- |

| Benzene Ring | Pt, Pd, Ni, Rh | High H₂ pressure (>50 atm), High Temp (>100 °C) | Cyclohexane, (butylsulfinyl)- |

Halogenation: Similar to hydrogenation, halogenation can be directed to either the side chain or the aromatic ring. The electron-rich double bond of the butenyl group will readily undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂) at room temperature without a catalyst. This reaction proceeds via a cyclic halonium ion intermediate to give a dihalogenated product. In contrast, electrophilic halogenation of the benzene ring is a substitution reaction that requires the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.comexam-corner.combyjus.com The catalyst polarizes the halogen molecule, creating a more potent electrophile capable of attacking the stable aromatic ring. exam-corner.comstudymind.co.uk By avoiding Lewis acid catalysts, selective halogenation of the butenyl side chain can be achieved.

Reactions of the Benzene Ring

Electrophilic Aromatic Substitution with Directing Group Analysis

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the ring with an electrophile. byjus.comyoutube.com The substituent already present on the ring influences both the rate of the reaction and the position of the incoming electrophile. libretexts.org

The "(3-butenylsulfinyl)-" group attached to the benzene ring is analyzed to predict its influence. The key atom bonded to the ring is sulfur in a sulfinyl (-S(O)-) group. This group exhibits two opposing electronic effects:

Inductive Effect: The electronegative oxygen atom pulls electron density away from the sulfur and, consequently, from the benzene ring. This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles than benzene itself.

Resonance Effect: The sulfur atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.com

This resonance stabilization is most effective when the electrophile attacks the ortho or para positions, as it allows for a resonance structure where the positive charge is placed on the carbon atom directly bonded to the sulfur, which can then be delocalized onto the sulfur atom. No such stabilization from the sulfur lone pair is possible for the meta attack intermediate. Therefore, the intermediates for ortho and para substitution are more stable and formed faster than the meta intermediate. libretexts.orgorganicchemistrytutor.com

As a result, the -(3-butenylsulfinyl) group is classified as a deactivating, ortho-, para-directing group . leah4sci.com This is similar to halogens, which are also deactivating yet ortho-, para-directing. libretexts.org In a typical EAS reaction, such as nitration or halogenation, Benzene, (3-butenylsulfinyl)- would be expected to yield a mixture of ortho and para substituted products, with the para product often favored due to reduced steric hindrance. organicchemistrytutor.comyoutube.com

| Substituent Type | Reactivity Effect | Directing Effect | Examples |

|---|---|---|---|

| Activating | Increases rate vs. Benzene | Ortho, Para | -OH, -CH₃, -NH₂ |

| Deactivating (Halogens) | Decreases rate vs. Benzene | Ortho, Para | -F, -Cl, -Br |

| Deactivating | Decreases rate vs. Benzene | Meta | -NO₂, -CN, -COR |

| -(3-butenylsulfinyl) (Predicted) | Decreases rate vs. Benzene | Ortho, Para | -S(O)R |

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, this process typically occurs via a two-step addition-elimination mechanism. libretexts.org For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). libretexts.orgbyjus.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. youtube.com

Benzene, (3-butenylsulfinyl)- itself is not suitably substituted to undergo SNAr. The (3-butenylsulfinyl) group is not a leaving group, and while it is an electron-withdrawing group, it is not sufficiently powerful to activate the ring for nucleophilic attack on its own. youtube.com Therefore, for this compound to participate in a nucleophilic aromatic substitution, the benzene ring would need to be further modified to include both a suitable leaving group and at least one strong activating group in an appropriate position. wikipedia.org

Radical Reactions and Arene Functionalization

The structure of Benzene, (3-butenylsulfinyl)- offers sites for radical reactions on both the side chain and the aromatic ring. While the molecule lacks benzylic hydrogens, which are common sites for radical halogenation with reagents like N-bromosuccinimide (NBS), the double bond in the butenyl chain is susceptible to radical addition reactions.

Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds, including those on arene rings, often through mechanisms involving radical intermediates. researchgate.net Transition-metal catalysis, for example with palladium, can facilitate the activation of aromatic C-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org Such catalytic systems could potentially be used to functionalize the benzene ring of Benzene, (3-butenylsulfinyl)-, with the regioselectivity being controlled by the directing influence of the sulfinyl group and the specific catalytic cycle involved.

Cascade and Multicomponent Reactions Incorporating the Compound Structure

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. researchgate.net Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.org

The bifunctional nature of Benzene, (3-butenylsulfinyl)-, containing both an alkene and a nucleophilic sulfoxide oxygen, makes it a potential candidate for intramolecular cascade reactions. For example, an initial electrophilic attack on the butenyl double bond could generate a carbocationic intermediate. This intermediate could then be trapped intramolecularly by the sulfoxide oxygen, leading to the formation of a new heterocyclic ring system. The specific outcome would depend on the reagents used to initiate the cascade. Such strategies are powerful tools in organic synthesis for rapidly building molecular complexity from relatively simple precursors. mdpi.com

Catalytic Activation and Transformation Mechanisms

Catalysis is central to manipulating the reactivity of Benzene, (3-butenylsulfinyl)-. As previously discussed, catalytic processes are essential for both the hydrogenation of the molecule and for electrophilic substitutions on the aromatic ring, where Lewis acids act as catalysts. masterorganicchemistry.com

Beyond these classical transformations, modern catalytic methods offer further possibilities. The direct C-H activation of the benzene ring is a prominent area of research, often employing catalysts based on palladium, rhodium, or copper. rsc.orgnih.gov These methods provide a direct route to functionalize the aromatic core without pre-installing a leaving group. For instance, a palladium-catalyzed process could couple the arene with another molecule, forming a new C-C bond under oxidative conditions. rsc.org

Furthermore, the sulfinyl group itself can be the target of catalytic transformations. It can be catalytically reduced to the corresponding sulfide or oxidized to the sulfone. Each of these transformations would significantly alter the electronic properties and subsequent reactivity of the substituent, providing a method to modulate the behavior of the aromatic ring in further reactions.

Research on Derivatives, Analogs, and Functionalization

Synthesis and Investigation of Benzene (B151609), (3-butenylsulfonyl)phenylboronic Acid and Related Boronate Derivatives

A key derivative that has been synthesized is 4-(3-butenylsulfonyl)phenylboronic acid. The synthesis begins with the alkylation of 4-bromobenzenethiol with 4-bromo-1-butene to yield (4-bromophenyl)(3-butenyl)sulfide. Subsequent oxidation of the sulfide (B99878) with an agent like 3-chloroperoxybenzoic acid converts the sulfinyl group to a sulfonyl group, followed by transformation of the bromo-substituent into a boronic acid moiety. nih.gov

Boronic acids and their corresponding esters are exceptionally useful in organic synthesis, most notably as coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govwikipedia.orgorganic-chemistry.org These reagents are valued for their stability, low toxicity, and the ease with which they can be prepared and handled. organic-chemistry.orgborates.today Boronate esters, such as those derived from pinacol (B44631), are often favored as they exhibit greater chemical stability compared to the corresponding boronic acids and are readily soluble in apolar solvents. borates.today

The reactivity of these compounds is significantly influenced by the Lewis acidity of the boron center, which is a critical factor in the transmetalation step of the Suzuki-Miyaura reaction. borates.today The introduction of the electron-withdrawing sulfonyl group is expected to increase the Lewis acidity of the boron atom in 4-(3-butenylsulfonyl)phenylboronic acid, thereby influencing its reactivity in cross-coupling reactions. The pKa value for 4-(3-butenylsulfonyl)phenylboronic acid has been determined to be 7.1 ± 0.1, a significant shift compared to the pKa of unsubstituted phenylboronic acid (8.8 ± 0.1), indicating increased acidity. nih.gov

The position of the boronic acid group on the phenyl ring—ortho, meta, or para—has a profound effect on the reactivity and utility of the molecule, particularly in Suzuki-Miyaura couplings. acs.org This systematic investigation revealed that certain combinations of positional isomers can lead to challenging syntheses, for instance, accessing 2,4'-biphenols can be particularly difficult. acs.org

The reactivity order for coupling partners with a halide or pseudohalide generally follows the trend: R₂–I > R₂–OTf > R₂–Br » R₂–Cl. wikipedia.org The electronic and steric environment dictated by the position of the boronic acid and the sulfonyl group will influence the kinetics of the catalytic cycle, including the crucial oxidative addition and reductive elimination steps. For instance, an ortho-substituted boronic acid may exhibit different reactivity compared to its meta or para counterparts due to steric hindrance and potential intramolecular interactions.

Structural modifications to phenylboronic acids are a key strategy for modulating their binding affinities and specific interactions with other molecules, particularly diols. nih.govacs.org The equilibrium between the neutral trigonal form and the anionic tetrahedral form of boronic acid is pH-dependent and crucial for these interactions. nih.gov At physiological pH, boronic acids are predominantly in their uncharged trigonal state. nih.gov

Introducing electron-withdrawing or electron-donating groups onto the phenyl ring alters the pKa of the boronic acid. nih.govacs.org For example, the sulfonyl group in 4-(3-butenylsulfonyl)phenylboronic acid lowers the pKa, which can enhance binding affinity at neutral or slightly acidic pH. nih.gov This principle is applied in the design of sensors and drug delivery systems where boronic acids act as receptors for saccharides and other diol-containing biomolecules. nih.govacs.orgresearchgate.net The formation of boronate esters with diols can trigger changes in material properties, such as the swelling of hydrogels or the disruption of nanoassemblies for therapeutic release. nih.govacs.org

| Derivative | Modification | Effect on Properties | Potential Application |

| Benzene, (3-butenylsulfonyl)phenylboronic Acid | Addition of boronic acid and oxidation of sulfur | Increased acidity (pKa 7.1) nih.gov | Suzuki-Miyaura coupling wikipedia.orgorganic-chemistry.org, Affinity chromatography nih.gov |

| Phenylboronic Acid Analogs | Introduction of ortho-formyl group | Lowered pKa due to intramolecular interaction nih.govacs.org | Enhanced diol binding for sensors nih.govacs.org |

| Benzoxaborole | Heterocycle-modified boronic acid | Significantly lower pKa due to ring strain release nih.govacs.org | Enhanced diol binding nih.govacs.org |

Exploration of Sulfonamide and Sulfonyl-Substituted Benzenes as Building Blocks

Sulfonamides and sulfonyl-substituted benzenes are important structural motifs in medicinal chemistry and materials science. ekb.egcbijournal.comresearchgate.net The synthesis of sulfonamides is often achieved through the reaction of sulfonyl chlorides with primary or secondary amines. ekb.egcbijournal.comrsc.org Alternative methods include metal-free oxidative coupling of sulfinates with amines. cbijournal.com These compounds serve as versatile building blocks for more complex molecular architectures.

The (butenylsulfinyl)phenyl moiety can be incorporated into a variety of heterocyclic systems. researchgate.net For example, derivatives containing this group can be used as starting materials for multi-step syntheses to produce heterocycles such as 1,3-thiazoles and 1,2,4-triazoles. researchgate.net The synthesis pathways often involve the conversion of a functional group on the phenyl ring or the butenyl side chain into a reactive intermediate that can then undergo cyclization reactions. The presence of the sulfinyl group can influence the reactivity and regioselectivity of these cyclization reactions.

The sulfonyl-substituted benzene scaffold is well-suited for the generation of combinatorial libraries. scispace.com Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds from a common core structure. scispace.comescholarship.org By varying the substituents on the phenyl ring or by modifying the butenylsulfonyl side chain, diverse libraries of molecules can be created. nih.govnih.gov These libraries are valuable tools in drug discovery and materials science for screening and identifying compounds with desired properties. nih.govchemrxiv.org The "Scaffold-Linker-Functional Group" approach is a strategy to maximize the chemical diversity of such libraries while keeping them to a manageable size. scispace.com

| Library Generation Approach | Description | Application |

| Nicking Mutagenesis | A template-based method to introduce multiple user-defined mutations at defined positions in a sequence. nih.gov | Generation of large combinatorial libraries of protein variants. nih.gov |

| Synthetic Peptide Combinatorial Libraries | Synthesis of mixtures of free peptides that can be used directly in various assay systems. nih.gov | Identification of optimal peptide ligands for biological targets. nih.gov |

| Flow Chemistry Synthesis | Adaptation of semi-automated flow platforms for the rapid synthesis of combinatorial libraries. chemrxiv.org | Rapid generation of hyperdiverse chemical libraries for drug discovery. chemrxiv.org |

Stereoisomeric Derivatives and Their Distinct Reactivity Profiles

The sulfur atom in "Benzene, (3-butenylsulfinyl)-" is a stereogenic center when the substituents attached to it are different, which is the case here (a phenyl group and a 3-butenyl group). illinois.edu This gives rise to the existence of enantiomers. Chiral sulfoxides are conformationally stable at room temperature, with a high barrier to inversion, allowing for the separation of pure enantiomers. illinois.edu

The synthesis of enantiomerically enriched sulfoxides is an area of significant research interest. researchgate.netwiley-vch.de Methods for asymmetric synthesis include the use of chiral auxiliaries, such as the Andersen-Pfitzner-Moffatt protocol which utilizes chiral sulfinates, and catalytic enantioselective oxidation of prochiral sulfides. illinois.eduwiley-vch.de Enzymatic oxidation has also proven to be an effective method for producing optically pure sulfoxides. acs.org The stereochemical outcome of these reactions is highly dependent on the structure of the sulfide substrate. acs.org

The chirality of the sulfoxide (B87167) group can direct the stereochemical outcome of reactions occurring at other parts of the molecule, making chiral sulfoxides valuable as chiral auxiliaries in asymmetric synthesis. illinois.edumdpi.com The distinct spatial arrangement of the substituents around the chiral sulfur atom can lead to different reactivity profiles for the enantiomers, particularly in reactions involving chiral reagents or catalysts. researchgate.net

Bioisosteric Replacements of the Sulfinyl Group for Mechanistic Probes (e.g., sulfonyl, sulfido)

In the investigation of reaction mechanisms and the exploration of structure-activity relationships, the strategic replacement of functional groups with bioisosteres is a critical tool. Bioisosteres are atoms, ions, or groups that have similar chemical or physical properties and, as a result, often exhibit comparable biological or chemical behavior. acs.org The sulfinyl group in a molecule like "Benzene, (3-butenylsulfinyl)-" can be strategically replaced by its oxidized form, the sulfonyl group, or its reduced form, the sulfido (sulfide) group, to serve as mechanistic probes. These modifications, while seemingly minor, can significantly alter the electronic properties, reactivity, and stability of the parent molecule, thereby providing valuable insights into reaction pathways and intermolecular interactions.

The sulfido, sulfinyl (sulfoxide), and sulfonyl (sulfone) functional groups represent three distinct oxidation states of sulfur in organosulfur chemistry. britannica.comdifferencebetween.com The progression from a sulfide to a sulfoxide and then to a sulfone involves the sequential addition of oxygen atoms to the sulfur center. jchemrev.com This oxidation process has profound effects on the geometry, polarity, and reactivity of the sulfur-containing moiety.

Sulfides possess a bent geometry with a lone pair of electrons on the sulfur atom, making them potential nucleophiles and ligands for metal coordination. mdpi.com Oxidation to a sulfoxide introduces a pyramidal sulfur center which, if the two organic substituents are different, becomes a stereocenter. wikipedia.org Further oxidation to a sulfone results in a tetrahedral sulfur atom. differencebetween.com